molecular formula C7H12N2O2 B3138251 Ethyl 2-(2-cyanoethylamino)acetate CAS No. 44981-94-4

Ethyl 2-(2-cyanoethylamino)acetate

Cat. No.: B3138251
CAS No.: 44981-94-4
M. Wt: 156.18 g/mol
InChI Key: SBPUJTNHAUBDKF-UHFFFAOYSA-N
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Description

Ethyl 2-(2-cyanoethylamino)acetate is an organic compound with the molecular formula C7H12N2O2. It is a versatile chemical used in various fields, including organic synthesis and pharmaceutical research. The compound features a cyano group and an ester group, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2-cyanoethylamino)acetate can be synthesized through the cyanoacetylation of amines. One common method involves the reaction of ethyl cyanoacetate with 2-aminoethanol under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst like sodium ethoxide. The mixture is heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-cyanoethylamino)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Ethyl 2-(2-cyanoethylamino)acetate has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing heterocyclic compounds and other complex molecules.

    Biology: The compound is used in the study of enzyme inhibitors and as a precursor for biologically active molecules.

    Medicine: It is explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 2-(2-cyanoethylamino)acetate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions facilitate the compound’s role as an intermediate in various synthetic pathways .

Comparison with Similar Compounds

Similar Compounds

    Ethyl cyanoacetate: Similar in structure but lacks the amino group.

    Methyl cyanoacetate: Similar but has a methyl ester group instead of an ethyl ester group.

    Ethyl 2-cyano-3-phenylpropanoate: Contains a phenyl group, making it more complex.

Uniqueness

Ethyl 2-(2-cyanoethylamino)acetate is unique due to its combination of a cyano group, an ester group, and an amino group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

ethyl 2-(2-cyanoethylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-2-11-7(10)6-9-5-3-4-8/h9H,2-3,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBPUJTNHAUBDKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901292976
Record name N-(2-Cyanoethyl)glycine ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901292976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

44981-94-4
Record name N-(2-Cyanoethyl)glycine ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=44981-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Cyanoethyl)glycine ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901292976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

139.6 g (1 mole) of glycine ethyl ester hydrochloride was dissolved in 80 ml of distilled water and to this solution was added 230 ml of an aqueous solution of 67.3 g (1.2 mole eq.) of potassium hydroxide. Then, 106.2 g (2 mole eq.) of acrylonitrile was added to the reaction solution while heating and stirring at 50° to 60° C. The reaction mixture was stirred for 5 hours with heating and then the organic layer was separated. The aqueous layer was extracted with ethyl ether and the extract was combined with the organic layer as separated above. The combined organic layer was dried over anhydrous magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure to remove the solvent. The residue was distilled under reduced pressure (100° to 150° C./10.25 torr) to obtain 65.6 g (Yield: 48%) of the title compound.
Quantity
139.6 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
230 mL
Type
reactant
Reaction Step Two
Quantity
67.3 g
Type
reactant
Reaction Step Two
Quantity
106.2 g
Type
reactant
Reaction Step Three
Yield
48%

Synthesis routes and methods II

Procedure details

139.6g (1 mole) of glycine ethyl ester hydrochloride was dissolved in 80 ml of distilled water and to this solution was added 230 ml of an aqueous solution of 67.3 g (1.2 mole eq.) of potassium hydroxide. Then, 106.2 g (2 mole eq.) of acrylonitrile was added to the reaction solution while heating and stirring at 50° to 60° C. The reaction mixture was stirred for 5 hours with heating and then the organic layer was separated. The aqueous layer was extracted with ethyl ether and the extract was combined with the organic layer as separated above. The combined organic layer was dried over anhydrous magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure to remove the solvent. The residue was distilled under reduced pressure (100° to 150° C./10.25 torr) to obtain 65.6 g (Yield: 48%) of the title compound.
[Compound]
Name
139.6g
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
230 mL
Type
reactant
Reaction Step Two
Quantity
67.3 g
Type
reactant
Reaction Step Two
Quantity
106.2 g
Type
reactant
Reaction Step Three
Yield
48%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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